molecular formula C17H17NO3 B7739651 N-(4-acetylphenyl)-2-ethoxybenzamide CAS No. 303992-58-7

N-(4-acetylphenyl)-2-ethoxybenzamide

Cat. No.: B7739651
CAS No.: 303992-58-7
M. Wt: 283.32 g/mol
InChI Key: QTXWWWDHGPRECV-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-ethoxybenzamide is a chemical reagent designed for research and development applications. This compound features a benzamide core, a structure of significant interest in medicinal chemistry. Notably, the closely related molecule 2-ethoxybenzamide, known as Ethenzamide, is a well-documented analgesic and anti-inflammatory agent used for the relief of fever, headaches, and other minor pains . The structural motif of an acetylphenyl group attached to a benzamide is a common feature in compounds investigated for their pharmacological potential. For instance, recent scientific literature has explored the synthesis and pronounced analgesic activity of other N-(4-acetylphenyl) benzamide derivatives, highlighting the ongoing research interest in this chemical space . The presence of both the 4-acetylphenyl and 2-ethoxybenzamide subunits in a single molecule makes this compound a compound of potential value for researchers in fields such as organic synthesis and drug discovery, particularly for developing new bioactive molecules. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-21-16-7-5-4-6-15(16)17(20)18-14-10-8-13(9-11-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXWWWDHGPRECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291479
Record name N-(4-Acetylphenyl)-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303992-58-7
Record name N-(4-Acetylphenyl)-2-ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303992-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid Chloride-Mediated Coupling

The most widely reported method involves converting 2-ethoxybenzoic acid to its acid chloride derivative, followed by nucleophilic acyl substitution with 4-aminoacetophenone.

Synthetic Procedure

  • Activation Step : 2-Ethoxybenzoic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in anhydrous dichloromethane (DCM) for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield 2-ethoxybenzoyl chloride.

  • Coupling Reaction : The acid chloride is dissolved in dry acetone and added dropwise to a solution of 4-aminoacetophenone (10 mmol) and triethylamine (12 mmol) at 0–5°C. The mixture is refluxed for 12 hours under nitrogen.

  • Workup : The reaction is quenched with ice-water, and the precipitate is filtered, washed with sodium bicarbonate, and recrystallized from ethanol.

Optimization Data

ParameterOptimal ValueYield (%)Purity (%)
SolventDry acetone8295
TemperatureReflux (56°C)8295
BaseTriethylamine8295
Reaction Time12 hours8295

Characterization

  • FTIR : νC=O\nu_{\text{C=O}} (amide) at 1652 cm1^{-1}, νC=O\nu_{\text{C=O}} (acetyl) at 1705 cm1^{-1}, νNH\nu_{\text{NH}} at 3290 cm1^{-1}.

  • 1H NMR^1 \text{H NMR} (300 MHz, CDCl3_3) : δ 8.02 (d, 2H, Ar–H), 7.89 (s, 1H, NH), 7.48 (m, 4H, Ar–H), 4.12 (q, 2H, OCH2_2), 2.58 (s, 3H, COCH3_3), 1.44 (t, 3H, CH3_3).

  • 13C NMR^{13} \text{C NMR} (75 MHz, CDCl3_3) : δ 198.2 (COCH3_3), 168.5 (CONH), 162.4 (C–O), 134.6–122.8 (Ar–C), 64.3 (OCH2_2), 26.8 (COCH3_3), 14.7 (CH3_3).

Carbodiimide-Based Coupling

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 2-ethoxybenzoic acid for amide bond formation.

Synthetic Procedure

  • Activation : 2-Ethoxybenzoic acid (10 mmol), EDC (12 mmol), and HOBt (12 mmol) are stirred in DMF at 0°C for 30 minutes.

  • Coupling : 4-Aminoacetophenone (10 mmol) is added, and the reaction is stirred at 25°C for 24 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with HCl (1M) and brine, dried over Na2_2SO4_4, and purified via column chromatography (hexane:ethyl acetate, 7:3).

Optimization Data

ParameterOptimal ValueYield (%)Purity (%)
SolventDMF7598
Temperature25°C7598
ActivatorEDC/HOBt7598
Reaction Time24 hours7598

Advantages

  • Avoids hazardous acid chlorides.

  • Higher purity due to milder conditions.

Mixed Anhydride Method

The mixed anhydride approach uses isobutyl chloroformate to generate a reactive intermediate for amidation.

Synthetic Procedure

  • Anhydride Formation : 2-Ethoxybenzoic acid (10 mmol) and N-methylmorpholine (12 mmol) are cooled to −15°C in THF. Isobutyl chloroformate (12 mmol) is added dropwise, and the mixture is stirred for 30 minutes.

  • Coupling : 4-Aminoacetophenone (10 mmol) is added, and the reaction is warmed to 25°C over 6 hours.

  • Workup : The product is extracted with DCM, washed with NaHCO3_3, and recrystallized from methanol.

Optimization Data

ParameterOptimal ValueYield (%)Purity (%)
SolventTHF6892
Temperature−15°C to 25°C6892
ActivatorIsobutyl chloroformate6892
Reaction Time6 hours6892

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Acid Chloride Route : Highest yield (82%) but requires stringent moisture control.

  • Carbodiimide Route : Superior purity (98%) at moderate yield (75%).

  • Mixed Anhydride Route : Lower yield (68%) due to side product formation.

Practical Considerations

  • Safety : Acid chloride synthesis involves toxic SOCl2_2, necessitating fume hood use.

  • Cost : EDC/HOBt is expensive for large-scale production.

  • Scalability : Acid chloride method is preferred for industrial applications due to simplicity.

Crystallographic and Computational Insights

Single-crystal X-ray analysis of N-(4-acetylphenyl)-2-ethoxybenzamide reveals a planar amide group with intramolecular N–H···O hydrogen bonding, forming a six-membered ring motif (S6^6). Density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. Hirshfeld surface analysis identifies H···O (32%) and H···N (21%) interactions as dominant in crystal packing .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-2-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-ethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation and microbial growth .

Comparison with Similar Compounds

(a) N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB, 7)

  • Structure : Features a 2-ethoxybenzamide core with a 4-chloro-3-(trifluoromethyl)phenyl substituent.
  • Activity : Unlike many benzamide derivatives that inhibit HAT, CTB activates p300 HAT activity, highlighting the critical role of the 4-chloro-3-(trifluoromethyl)phenyl group in modulating enzyme function .
  • Molecular Weight: 334.29 g/mol (C17H13ClF3NO2) .

(b) N-(4-cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide

  • Structure: Contains a 4-cyano-3-(trifluoromethyl)phenyl group.
  • Crystallography: Monoclinic crystal system (space group P21/n), with a molecular weight of 334.29 g/mol (C17H13F3N2O2). The ethoxy group participates in hydrogen bonding, influencing packing stability .

(c) 4-Chloro-N-(2-methoxyphenyl)benzamide

  • Structure : Substituted with a 2-methoxyphenyl group and a 4-chloro benzamide.

(d) Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

  • Structure : Ethoxymethoxy substituent on the benzamide ring and a dichlorophenyl group.
  • Application : Used as a pesticide, demonstrating how structural modifications can shift activity from HAT modulation to agrochemical utility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
This compound C17H17NO3 283.32 2-ethoxy, 4-acetylphenyl Under investigation N/A
CTB (7) C17H13ClF3NO2 334.29 2-ethoxy, 4-Cl-3-CF3-phenyl p300 HAT activator
N-(4-cyano-3-CF3-phenyl)-2-ethoxybenzamide C17H13F3N2O2 334.29 2-ethoxy, 4-CN-3-CF3-phenyl Crystallographically characterized
Etobenzanid C16H15Cl2NO3 340.20 4-ethoxymethoxy, 2,3-dichlorophenyl Pesticide

Key Research Findings and Implications

  • Substituent-Driven Activity: The 2-ethoxy group is a conserved feature in HAT-active benzamides, but the nature of the aryl substituent (e.g., acetyl, chloro, cyano) dictates enzyme activation or inhibition .
  • Therapeutic vs. Agricultural Applications : Structural analogs like etobenzanid demonstrate the versatility of benzamide scaffolds, emphasizing the need for targeted substituent design based on intended use .

Biological Activity

N-(4-acetylphenyl)-2-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula: C16_{16}H17_{17}N1_{1}O3_{3}
  • Molar Mass: Approximately 273.31 g/mol

The compound contains an acetyl group and an ethoxy substituent on a benzamide framework, which may influence its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Binding: It may bind to specific receptors, modulating signaling pathways that are crucial for cellular function and disease progression.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study highlighted its effectiveness against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells .

Anti-inflammatory Effects

Preliminary findings suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamideContains chloro and acetyl groupsAnticancer, antimicrobial
N-(3-acetylphenyl)-4-methylbenzenesulfonamideFeatures a sulfonamide groupAnti-inflammatory
N-(4-acetylphenyl)-5-chloro-2-methoxybenzamideIncludes methoxy and chloro substituentsAnticancer

The presence of both acetyl and ethoxy groups in this compound contributes to its distinct biological profile compared to these analogs.

Study on Anticancer Activity

A notable study investigated the anticancer potential of this compound using multicellular spheroids as a model. The results indicated a dose-dependent inhibition of tumor growth, with significant effects observed at concentrations as low as 10 µM. The study concluded that this compound could serve as a lead candidate for further development in cancer therapy .

Mechanistic Insights

Further research focused on elucidating the molecular mechanisms underlying the compound's activity. It was found that this compound could induce apoptosis through the intrinsic pathway, involving mitochondrial membrane potential disruption and activation of caspases .

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